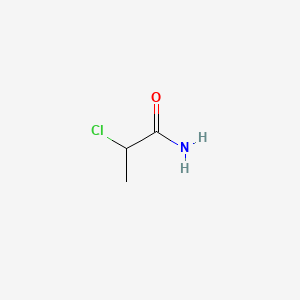

2-Chloropropionamide

Beschreibung

Historical Context and Evolution of Research on 2-Chloropropionamide

The research into this compound can be traced through its utility as a synthetic intermediate and its role in the development of specialized chemical processes. While specific historical milestones for its initial synthesis are not extensively detailed in the provided literature, its presence in academic research is evident from its use as a precursor in synthesizing various organic molecules . Furthermore, its application as an initiator in Atom Transfer Radical Polymerization (ATRP) techniques, particularly for monomers like acrylamide (B121943) and N-isopropylacrylamide, indicates its establishment in polymer chemistry research for controlled polymer synthesis scitechnol.comresearchgate.netacs.org. More recently, research has focused on its potential as a "steric-driven low reactivity electrophile" in the context of covalent drug discovery and chemical probe development, highlighting an evolution in its perceived utility from a general synthetic building block to a targeted molecular tool researchgate.netacs.orgnih.gov. Studies involving microbial metabolism, such as the selection of Pseudomonas putida mutants on this compound, also point to an earlier interest in its biodegradation pathways nih.gov.

Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound holds significance across several key areas:

Organic Synthesis Intermediate: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. The reactive chlorine atom is amenable to nucleophilic substitution reactions, enabling the introduction of various functional groups and the synthesis of diverse amide derivatives ontosight.ai. It has been employed in the synthesis of heterocyclic compounds, such as tri-substituted purines, which are crucial in medicinal chemistry .

Polymer Chemistry: this compound functions as an effective initiator in Atom Transfer Radical Polymerization (ATRP). This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity indices (PDIs), and controlled architectures scitechnol.comresearchgate.net. Its use in synthesizing polyacrylamide and related polymers is a testament to its utility in materials science and polymer engineering researchgate.net.

Chemical Biology and Drug Discovery: this compound has emerged as a valuable tool in chemical biology, particularly in the development of chemical probes and targeted covalent inhibitors. It is recognized for its role as a low-reactivity electrophile that can selectively target specific protein residues, such as cysteine. Notably, it has been identified as a selective inhibitor of Protein Disulfide Isomerase (PDI), an enzyme implicated in various diseases, including cancer researchgate.netacs.orgnih.gov. This application underscores its potential in understanding biological pathways and as a starting point for novel therapeutic agent design.

Catalysis: The compound has been utilized as a donor molecule in the formation of amide-AlCl₃ liquid coordination complexes, which exhibit Lewis acidity and have been investigated for their catalytic activity in reactions such as C4 alkylation mdpi.com.

Research Paradigms and Theoretical Frameworks for this compound Studies

Research involving this compound is guided by established scientific paradigms and methodologies. The study of its chemical behavior often employs frameworks focused on:

Reaction Mechanism Elucidation: Understanding the step-by-step processes by which this compound undergoes chemical transformations is central. This includes investigating nucleophilic substitution mechanisms, radical polymerization kinetics in ATRP, and the specific mechanisms of enzyme inhibition, particularly covalent modification of protein residues researchgate.netresearchgate.netnih.govontosight.ai. Theoretical calculations, such as those used to determine Lewis acidity or predict reaction pathways, are integral to these studies mdpi.com.

Spectroscopic and Computational Characterization: A robust understanding of this compound's structure and properties relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy identifies characteristic functional group vibrations, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about its molecular structure and environment scitechnol.commdpi.comcas.cz. Vibrational Circular Dichroism (VCD) can be employed for stereochemical analysis . Computational chemistry methods, including Density Functional Theory (DFT), are used to model molecular geometries, electronic properties, and predict spectroscopic data, thereby complementing experimental findings mdpi.comcas.cznih.gov.

Covalent Target Engagement and Probe Development: In chemical biology, research paradigms focus on the principles of covalent target engagement. This involves designing molecules with specific electrophilic properties, like this compound, to selectively react with nucleophilic sites on target proteins. Studies often employ an "electrophile-first" approach, screening libraries of compounds to identify those that can act as chemical probes or potential therapeutic agents researchgate.netacs.orgnih.govblogspot.comdomainex.co.uk.

Enzyme Inhibition Studies: Research paradigms in biochemistry and pharmacology investigate the interaction of this compound with biological targets, such as enzymes like Protein Disulfide Isomerase (PDI). These studies aim to understand the molecular basis of inhibition and explore potential therapeutic applications researchgate.netacs.orgnih.gov.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPDHRXGCLGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950493 | |

| Record name | 2-Chloropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27816-36-0, 7474-04-6, 7474-02-4 | |

| Record name | 2-Chloropropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27816-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC401803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloropropionamide and Its Derivatives

Established Synthetic Routes for 2-Chloropropionamide

The formation of the amide linkage in this compound can be achieved through several established synthetic pathways, often starting from carboxylic acid derivatives or employing direct amidation reactions.

Conventional Synthesis Approaches

Conventional synthesis methods for this compound and its related compounds typically involve the reaction of an activated carboxylic acid derivative, such as an acyl halide or ester, with ammonia (B1221849) or a primary/secondary amine. A classic approach for synthesizing α-halo amides, including those related to this compound, involves the nucleophilic substitution reaction between an α-haloacyl halide (or ester) and a suitable amine nih.gov.

For instance, the preparation of N-(2-methylphenyl)-2-chloropropionamide, a derivative, can be achieved by reacting o-toluidine (B26562) with 2-chloropropionyl chloride in the presence of a base like potassium carbonate in acetone (B3395972) at room temperature . Another example involves the conventional synthesis of N-(4-methoxyphenyl)-3-chloropropionamide, where p-anisidine (B42471) reacts with 3-chloropropionyl chloride in toluene (B28343) with sodium bicarbonate as a base at temperatures around 50-60 °C, yielding products in good yields ijpsr.com. These methods, while effective, can sometimes require longer reaction times and may involve multiple purification steps.

Table 1: Conventional Synthesis Approaches for this compound Derivatives

| Reaction Type | Starting Materials | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Citation |

| Amidation | o-Toluidine, 2-chloropropionyl chloride | K₂CO₃ | Acetone | Room temperature | N-(2-methylphenyl)-2-chloropropionamide | Not specified | |

| Amidation | p-Anisidine, 3-chloropropionyl chloride | NaHCO₃ | Toluene | 50–60 °C, 1–2 h | N-(4-methoxyphenyl)-3-chloropropionamide | 78.23%–88% | ijpsr.com |

| Amidation | α-haloacyl halide/ester, Amine | Base (optional) | Various | Various | α-halo amides (general class) | Various | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant advancement over conventional heating methods by providing rapid, efficient, and uniform heating. This technique can drastically reduce reaction times and often leads to improved yields and purity for various organic transformations, including amidation reactions.

Studies have shown that microwave irradiation can synthesize chloroacetamide derivatives in a matter of minutes, compared to several hours required by conventional methods researchgate.net. For example, the synthesis of 2-chloro-N-p-tolylacetamide using microwave irradiation has been reported to be completed in 5-10 minutes, achieving yields of 50-80%, whereas conventional synthesis required 5-6 hours researchgate.net. Similarly, in the synthesis of related chromene derivatives, microwave-assisted methods reduced reaction times from 4-7 hours of reflux to 8-10 minutes, while maintaining good yields mdpi.com. While direct microwave synthesis of this compound itself is not extensively detailed in the provided snippets, the principle is well-established for similar chloroamide structures, highlighting its potential for rapid and efficient amide bond formation.

Table 2: Microwave-Assisted Synthesis of Chloroacetamide Derivatives

| Reaction Type | Starting Materials | Reagents/Catalyst | Solvent | Conditions | Product | Time | Yield | Citation |

| Amidation | o-Toluidine, 2-chloropropionyl chloride | K₂CO₃ | Acetone | Microwave irradiation | N-(2-methylphenyl)-2-chloropropionamide | Not specified | Not specified | (Implied) |

| Amidation | (Related chloroacetamide precursor) | - | - | Microwave irradiation | 2-Chloro-N-p-tolylacetamide | 5–10 min | 50–80% | researchgate.net |

| Amidation | (Related chromene derivatives) | - | DMF/AcOH | Microwave irradiation (120 °C) | Chromene derivatives | 8–10 min | Good | mdpi.com |

Amidation Reactions

Amidation, the process of forming an amide bond, is central to the synthesis of this compound. Beyond the conventional and microwave-assisted routes, various specific amidation strategies exist. One notable method involves the Lewis acid-mediated aminolysis of esters. For instance, methyl (S)-(-)-2-chloropropionate can be converted to its corresponding amide, (S)-(+)-N, N-diethyl-2-chloropropionamide, using diethylamine (B46881) in the presence of a Lewis acid, achieving high chemical and optical yields capes.gov.bracs.org.

Enzymatic approaches also offer routes to amides. Lipases, such as porcine pancreatic lipase, can catalyze transamidation reactions, potentially using activated this compound derivatives as substrates to yield amides with moderate to high enantiomeric excesses nih.gov. Furthermore, modern catalytic systems, including those employing boronic acids, can facilitate direct amidation between carboxylic acids and amines under mild conditions, offering versatile pathways for amide bond formation organic-chemistry.org.

Stereoselective Synthesis of this compound and its Chiral Forms

The presence of a chiral center at the C-2 position of this compound means it can exist as enantiomers (R and S forms). Stereoselective synthesis is crucial for obtaining enantiomerically pure compounds, which often exhibit different biological activities.

Utilizing Chiral Sources in Enantioselective Synthesis

Enantioselective synthesis of this compound and its precursors can be achieved by employing chiral starting materials or by using chiral catalysts or enzymes.

One common strategy involves the resolution of racemic mixtures. For example, racemic 2-chloropropionic acid can be resolved using enzymatic methods, such as the selective hydrolysis of racemic 2-chloropropionate esters catalyzed by porcine pancreatic lipase. This method has demonstrated the ability to yield the desired enantiomer with high enantiomeric excess (ee ≥91%) and good yields (53–78%) . Microbiological methods using specific microorganisms like Pseudomonas sp. MY-1 have also been employed to produce optically active 2-chloropropionic acid from racemic nitriles, yielding products with defined specific rotations google.com.

Alternatively, chiral pool synthesis, which utilizes readily available chiral natural products as starting materials, is a powerful strategy.

Methyl (S)-(-)-2-chloropropionate is a valuable chiral precursor for the synthesis of enantiomerically pure this compound derivatives. This ester can be synthesized stereoselectively, for instance, from R-methyl lactate (B86563) via chlorination using a Vilmerier reagent, achieving good yields (86%) and high optical purity (87%) google.com.

Once obtained, methyl (S)-(-)-2-chloropropionate can be converted into chiral this compound derivatives through aminolysis. A prominent example is the conversion to (S)-(+)-N, N-diethyl-2-chloropropionamide using diethylamine in the presence of a Lewis acid. This reaction is reported to proceed with high chemical and optical yields, underscoring the utility of methyl (S)-(-)-2-chloropropionate as a chiral building block capes.gov.bracs.orgsemanticscholar.org. The preparation of 2-(S)-bromoamides, analogous to 2-chloropropionamides, can also be achieved from natural amino acids like alanine (B10760859) through diazotization-halogenation and subsequent amidation, often with retention of configuration nih.gov.

Application of Chiral Auxiliaries in Synthesis

The development of enantiomerically pure compounds is paramount, especially in pharmaceutical applications, where different enantiomers can exhibit distinct biological activities. Chiral auxiliaries play a significant role in achieving this selectivity by temporarily attaching to a substrate, guiding the stereochemical outcome of a reaction, and then being removed.

Diastereoselective synthesis utilizes chiral auxiliaries to create new stereocenters with a preference for one diastereomer over others. In the context of this compound derivatives, this approach often involves starting with enantiomerically pure precursors or employing chiral auxiliaries to control the stereochemistry during the formation of the α-chloroamide moiety. For instance, (S)-2-chloropropionic acid has been used in conjunction with asymmetric catalysis to yield enantiomerically enriched products with high enantiomeric excess (ee) . Similarly, the conversion of methyl (S)-(-)-2-chloropropionate to its (S)-(+)-N,N-diethyl-2-chloropropionamide derivative has been achieved with high chemical and optical yields, indicating the successful transfer of chirality google.comtandfonline.com. These methods highlight the utility of chiral auxiliaries in controlling the stereochemical outcome of reactions involving α-chloroamides.

Table 2.2.2.1. Examples of Diastereoselective Synthesis Strategies

| Starting Material / Chiral Auxiliary | Reagent / Catalyst | Product (Stereochemistry) | Enantiomeric Excess (ee) | Reference |

| (S)-2-chloropropionic acid | Asymmetric Catalysis | Enantiomerically enriched products | >90% | |

| Methyl (S)-(-)-2-chloropropionate | Diethylamine | (S)-(+)-N,N-diethyl-2-chloropropionamide | High | google.comtandfonline.com |

Lewis acids are frequently employed as catalysts in the aminolysis of esters, facilitating the formation of amides. This methodology can be particularly effective for the synthesis of chiral α-chloroamides when starting from enantiomerically pure α-chloroesters. For example, methyl (S)-(-)-2-chloropropionate can be converted to (S)-(+)-N,N-diethyl-2-chloropropionamide in high chemical and optical yield through a Lewis acid-mediated reaction with diethylamine tandfonline.com. Various Lewis acids can catalyze this transformation, enabling the efficient synthesis of specific enantiomers of N-substituted 2-chloropropionamides. The choice of Lewis acid and reaction conditions can significantly influence the yield and stereochemical purity of the resulting amide wiley-vch.de.

Table 2.2.2.2. Lewis Acid Mediated Aminolysis for α-Chloroamide Synthesis

| Ester Substrate | Amine | Lewis Acid Catalyst | Product (Stereochemistry) | Yield | Reference |

| Methyl (S)-(-)-2-chloropropionate | Diethylamine | Various Lewis Acids | (S)-(+)-N,N-diethyl-2-chloropropionamide | High | tandfonline.com |

Diastereoselective Approaches

Synthesis of N-Substituted this compound Derivatives

The amide functionality in this compound can be readily modified or introduced through reactions involving acyl chlorides or by reacting α-chloroamides with various nucleophiles. This section focuses on key methods for synthesizing N-substituted derivatives.

2-Chloropropionyl chloride is a highly reactive acyl chloride that readily undergoes nucleophilic substitution with amines to form N-substituted this compound derivatives. This reaction is a cornerstone for introducing the this compound moiety onto various amine-containing structures. For instance, the reaction of 2-chloropropionyl chloride with diethylamine yields N,N-diethyl-2-chloropropionamide google.comgoogleapis.com. Similarly, it can be reacted with primary amines or other secondary amines to create a diverse library of N-substituted amides google.comacs.org. The reaction is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct google.com.

Table 2.3.1. Synthesis of N-Substituted 2-Chloropropionamides using 2-Chloropropionyl Chloride

| Amine Substrate | 2-Chloropropionyl Chloride | Solvent | Base (if applicable) | Product | Yield | Reference |

| Diethylamine | Yes | Chloroform | NaOH (aq) | (L)-(+)-N,N-diethyl-2-chloropropionamide | High | google.comgoogleapis.com |

| Diethylamine | Yes | Chloroform | N/A | (S)-N,N-Diethyl-2-chloropropionamide | High | prepchem.com |

| Primary/Secondary Amines | Yes | Inert Solvent | Base | N-Substituted this compound derivatives | Good | google.comacs.org |

Thiazolyl amides are a class of compounds that incorporate both a thiazole (B1198619) ring and an amide linkage, often exhibiting significant biological activities. The synthesis of these derivatives can involve the acylation of aminothiazoles with chloroacyl chlorides or the reaction of chloro-substituted amides with thiazole precursors. For example, 2-aminothiazole (B372263) derivatives can be reacted with 3-chloropropionyl chloride to form 3-chloropropionamido thiazoles nih.gov. These intermediates can then be further functionalized by reacting with various amines in the presence of a base to yield N-substituted aminopropionamido thiazoles nih.gov. Alternatively, N-substituted β-chloropropionamides can be reacted with mercaptothiazole derivatives to form sulfur-containing thiazolyl amides tsijournals.com.

Table 2.3.2. Synthesis of Thiazolyl Amide Derivatives

| Starting Amine/Thiazole | Acylating Agent / Intermediate | Reaction Conditions | Product Type | Reference |

| 2-Aminothiazole | 3-Chloropropionyl chloride | Reflux | 3-Chloropropionamido thiazoles | nih.gov |

| 3-Chloropropionamido thiazole | Amine (e.g., piperidine) | Reflux, Na₂CO₃ | N-Substituted aminopropionamido thiazoles | nih.gov |

| 2-Aminothiazole | Carboxylic Acids (activated) | HATU, DIPEA | Thiazolyl Amides | academie-sciences.fr |

The synthesis of 2-mercaptothiazole-propionic acid derivatives typically involves the nucleophilic substitution reaction between a mercaptothiazole moiety and an N-substituted β-chloropropionamide or a related α-haloamide. Specifically, compounds like 4-phenyl-2-mercaptothiazole have been reacted with various N-substituted β-chloropropionamides to furnish the desired 2-mercaptothiazole-propionic acid derivatives tsijournals.com. This reaction usually proceeds by deprotonating the mercaptothiazole with a base (e.g., sodium metal in ethanol) followed by reaction with the α-haloamide. These resultant compounds have been evaluated for their biological activities, including antibacterial and antifungal properties tsijournals.com.

Table 2.3.3. Synthesis of 2-Mercaptothiazole-Propionic Acid Derivatives

| Mercaptothiazole Derivative | N-Substituted β-Chloropropionamide | Base / Solvent | Product Type | Yield | Reference |

| 4-Phenyl-2-mercaptothiazole | Various N-substituted | Na/EtOH | 2-Mercaptothiazole-Propionic Acid Derivatives | Good | tsijournals.com |

Compound List

this compound

2-Chloropropionyl chloride

(S)-(-)-2-Chloropropionate

(S)-(+)-N,N-diethyl-2-chloropropionamide

N,N-Diethyl-2-chloropropionamide

N-substituted this compound derivatives

Thiazolyl amide derivatives

2-Mercaptothiazole-propionic acid derivatives

2-aminothiazole

4-phenyl-2-mercaptothiazole

N-substituted β-chloropropionamide

Synthesis of Thiazolyl Amide Derivatives

Advanced Polymerization Techniques Initiated by this compound

This section explores the application of this compound as an initiator in advanced polymerization methodologies, focusing on its role in controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP).

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a highly effective controlled radical polymerization (CRP) technique that enables the synthesis of polymers with precisely defined molecular weights, narrow molecular weight distributions (polydispersity index, PDI), and controlled architectures sigmaaldrich.comfujifilm.com. This compound (2-Cl-PA) has been recognized as a valuable water-soluble initiator for ATRP, notably in the controlled polymerization of monomers such as acrylamide (B121943) and its derivatives researchgate.netcore.ac.uk.

The fundamental mechanism of ATRP involves the reversible activation and deactivation of propagating radical chains. This is achieved through a redox process between a transition metal complex, typically copper-based, and an alkyl halide initiator fujifilm.com. Within this framework, this compound acts as the alkyl halide initiator, featuring a labile chlorine atom that is readily activated by the catalytic complex, usually a copper(I) species. This activation generates a radical capable of initiating polymerization, while simultaneously oxidizing the copper complex to its higher oxidation state (e.g., copper(II)) fujifilm.com. The copper(II) species then reversibly deactivates the propagating radical, thereby maintaining a low concentration of active radicals and facilitating controlled chain growth.

Research has extensively documented the use of 2-Cl-PA in the ATRP of acrylamide across various solvent systems, including aqueous media and mixed aqueous-organic environments researchgate.netcore.ac.ukresearchgate.netacs.org. Common catalyst systems employed consist of copper(I) halides, such as copper(I) chloride (CuCl), complexed with ligands like bipyridine or tris(2-dimethylaminoethyl)amine (Me6TREN) researchgate.netcore.ac.ukresearchgate.net. To improve polymerization control and reduce the PDI, additives such as copper(II) species (e.g., copper(II) chloride, CuCl2) and excess halide ions (e.g., lithium chloride, LiCl) have been incorporated, as these components can accelerate the deactivation rate of propagating radicals researchgate.netresearchgate.netacs.org.

Experimental findings indicate varying degrees of control depending on the specific reaction conditions. For instance, the ATRP of acrylamide conducted in aqueous solution at 50°C, utilizing a CuCl/CuCl2/Me6TREN catalytic system with this compound as the initiator, demonstrated high monomer conversions (up to 86%). In these experiments, the molecular weight was observed to increase proportionally with monomer conversion, and a low PDI of approximately 1.10 was achieved researchgate.netresearchgate.net. The living nature of these polymerizations was further substantiated by successful chain-extension experiments researchgate.netresearchgate.net. In contrast, other polymerization protocols, such as those conducted in water or glycerol-water mixtures at elevated temperatures (130°C) using CuX/bipyridine catalysts, even with the addition of CuX2 and alkali halides, resulted in higher PDIs (ranging from 1.6 to 1.7) and displayed characteristic shoulders in their gel permeation chromatography (GPC) traces, indicative of less precise control acs.org. It is noteworthy that the amide functionality present in acrylamide monomers or the resulting polymer chains can potentially interact with and complex the copper catalyst, which may, in some instances, hinder the deactivation equilibrium and lead to less controlled polymerization outcomes core.ac.ukcmu.edu. Nevertheless, under optimized conditions, such as employing lower reaction temperatures (e.g., 0°C) in DMF-water mixtures, PDIs as low as 1.15 have been reported, although chain extension attempts in these specific scenarios sometimes encountered issues related to end-group loss researchgate.net.

Beyond acrylamide, this compound has also been utilized as an initiator for the ATRP of N-acryloylglycinamide (NAGA) in dimethyl sulfoxide (B87167) (DMSO) at 45°C, employing a CuCl/CuCl2/Me6TREN catalyst system, which successfully yielded polymers with controlled characteristics, including the retention of UCST-type transitions researchgate.netresearchgate.net.

Data Table 1: ATRP of Acrylamide and Derivatives Initiated by this compound

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI | Key Findings |

| Acrylamide | This compound | CuCl/CuCl2/Me6TREN | Aqueous Solution | 50 | 86 | Variable | 1.10 | Mn increases with conversion; living character confirmed by chain extension. researchgate.netresearchgate.net |

| Acrylamide | This compound | CuCl/CuCl2/Me6TREN | DMF-water (50-70%) | 0 | Incomplete | Variable | ~1.15 | Lower temperatures improve PDI; chain extension attempts failed (end group loss). researchgate.net |

| Acrylamide | This compound | CuX/bipyridine | Water | 130 | Not specified | Variable | 1.6-1.7 | High PDI, shoulders on GPC traces; improved control observed with CuX2 and excess halide additives. acs.org |

| Acrylamide | This compound | CuX/bipyridine | Glycerol-water | 130 | Not specified | Variable | 1.6-1.7 | High PDI, shoulders on GPC traces; improved control observed with CuX2 and excess halide additives. acs.org |

| N-acryloylglycinamide | Chloropropionamide | CuCl/CuCl2 + Me6TREN | DMSO | 45 | Not specified | Variable | Not specified | Controlled polymerization achieved, retaining UCST-type transitions. researchgate.netresearchgate.net |

Controlled Radical Polymerization (CRP) Applications

Atom Transfer Radical Polymerization (ATRP) is a principal technique within the broader field of Controlled Radical Polymerization (CRP), alongside other methods such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) sigmaaldrich.com. CRP methodologies are indispensable for the precise synthesis of polymers, offering control over critical parameters like molecular weight, molecular weight distribution, chain-end functionality, and the construction of complex polymer architectures, which are vital for the development of advanced materials sigmaaldrich.commagtech.com.cn.

The efficacy of this compound as an initiator in CRP is primarily demonstrated through its application in ATRP. Its molecular structure, characterized by a chlorine atom situated adjacent to an amide group, facilitates the controlled initiation of polymerization chains when coupled with suitable transition metal catalysts. The capacity to achieve low PDIs, often in the range of 1.10 to 1.15, and to exhibit living polymerization characteristics, such as a direct correlation between molecular weight and monomer conversion, along with the potential for chain extension, underscores its suitability for CRP strategies researchgate.netresearchgate.net.

The application of 2-Cl-PA in CRP is particularly significant for the controlled polymerization of water-soluble monomers, including acrylamide and its derivatives. The development of controlled polymerization methods for these monomers is of considerable importance, given their widespread use in applications ranging from biomaterials to hydrogels researchgate.netcore.ac.ukmagtech.com.cn. While certain challenges, such as potential catalyst complexation by the amide functionalities of the monomers or polymer chains, can occasionally lead to less ideal control outcomes core.ac.ukcmu.edu, the strategic use of specific ligands (e.g., Me6TREN) and additives (e.g., CuCl2 and LiCl) has proven instrumental in mitigating these issues and achieving superior control over the polymerization process researchgate.netresearchgate.netacs.org. Furthermore, the flexibility to adjust polymerization conditions, such as reaction temperature and solvent composition, enhances the versatility of this compound in various CRP approaches.

Compound List

2-Bromopropionamide (2-Br-PA)

this compound (2-Cl-PA)

Acrylamide

Bipyridine

Chloropropionamide (CPA)

Copper(I) bromide (CuBr)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl2)

Dimethyl sulfoxide (DMSO)

Lithium chloride (LiCl)

Methyl 2-chloropropionate

N,N-Dimethylacrylamide (DMA)

N-acryloylglycinamide (NAGA)

N-isopropylacrylamide (NIPAAM)

Tris(2-dimethylaminoethyl)amine (Me6TREN)

Electrophilic Reactivity of this compound

This compound is characterized by its nature as a "low-reactivity electrophile" researcher.liferesearchgate.netblogspot.comacs.orgresearchgate.net. This attribute stems from the presence of the chlorine atom, which, while electron-withdrawing, is bonded to a carbon atom that is part of a more complex functional group. The compound is considered a "weak and stereochemically tunable electrophile" researcher.liferesearchgate.netblogspot.com. Its generally reduced reactivity compared to more potent electrophiles means that for covalent attachment to nucleophilic residues, such as the thiol group of cysteine, factors like noncovalent target affinity or perturbed thiol reactivity may be necessary acs.org. This controlled reactivity profile makes it a candidate for applications where selective and irreversible modification is desired without causing excessive off-target effects researcher.liferesearchgate.netblogspot.comacs.orgresearchgate.net.

Comparison with Other Electrophiles (e.g., Acrylamides, Chloroacetamides)

The electrophilic reactivity of this compound is often discussed in comparison to other common electrophilic warheads used in covalent drug discovery and chemical biology.

Acrylamides: Acrylamide functionalities are prevalent in several FDA-approved covalent drugs, such as Ibrutinib, Afatinib, and Neratinib, where they selectively engage cysteine side chains in kinases researcher.liferesearchgate.netblogspot.comresearchgate.net. Acrylamides are generally considered to possess a reactivity that is sufficiently low for targeted covalent inhibition while maintaining potency google.comacs.org.

Chloroacetamides: Chloroacetamides, while also reactive towards nucleophiles like thiols, are generally considered more reactive than acrylamides google.comacs.org. This higher reactivity can sometimes limit their application in designing targeted covalent inhibitors due to potential off-target reactions google.comacs.org.

This compound: In contrast, this compound exhibits lower reactivity than both typical acrylamides and chloroacetamides researcher.liferesearchgate.netblogspot.comacs.orgresearchgate.net. Studies have demonstrated that this compound-containing molecules show less proteome labeling compared to analogous acrylamides, highlighting its attenuated electrophilicity acs.org. This makes this compound a valuable option when a milder electrophile is required, offering a balance between reactivity and selectivity researcher.liferesearchgate.netblogspot.comacs.orgresearchgate.net. Other less reactive alternatives to chloroacetamides include fluorochloroacetamides and di- or tri-halo acetamides, which, while offering improved selectivity, may come at the cost of reduced potency google.comacs.org. The stereogenic center in 2-chloropropionamides also allows for stereochemical tuning of reactivity, further enhancing its utility researcher.liferesearchgate.netblogspot.com.

Comparative Electrophilic Reactivity

| Electrophile Type | Relative Reactivity | Typical Applications/Notes |

| Acrylamides | Moderate to Low | Widely used in FDA-approved covalent drugs (e.g., kinase inhibitors); good balance of potency and selectivity. |

| Chloroacetamides | Moderate to High | Reactive electrophiles; can be too reactive for some targeted covalent inhibitor designs due to off-target potential. |

| This compound | Low | Useful as a low-reactivity electrophile for probe identification and targeted covalent discovery; offers stereochemical tunability; generally less reactive than acrylamides and chloroacetamides. |

| Fluorochloroacetamides | Low | Less reactive alternatives to chloroacetamides, potentially with improved selectivity but reduced potency. |

| Di-/Tri-haloacetamides | Low | Less reactive alternatives to chloroacetamides, potentially with improved selectivity but reduced potency. |

Nucleophilic Substitution Pathways Involving this compound

The primary reactive site in this compound for nucleophilic substitution is the carbon atom bearing the chlorine atom. This carbon is electrophilic due to the electronegativity of chlorine, making it susceptible to attack by nucleophiles ontosight.ai. The reaction typically proceeds via nucleophilic substitution mechanisms, commonly SN2, given the primary nature of the carbon center dalalinstitute.comchemguide.co.uknumberanalytics.comlibretexts.orgksu.edu.sa.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chlorine), leading to the displacement of the chloride ion and the formation of a new bond between the nucleophile and the carbon dalalinstitute.comchemguide.co.uknumberanalytics.comlibretexts.orgksu.edu.sa. The amide group in this compound can influence the electronic distribution and steric environment around the reactive center, potentially modulating the rate and stereochemical outcome of these substitution reactions ontosight.ai. While SN1 mechanisms involve the formation of a carbocation intermediate, the primary carbon in this compound is less prone to forming a stable carbocation, making SN2 the more favored pathway for most nucleophilic substitutions numberanalytics.comlibretexts.org.

Mechanistic Investigations of Derivatization Reactions

Derivatization reactions involving this compound are primarily explored for analytical purposes or to create specific chemical probes.

Analytical Derivatization: In analytical chemistry, particularly for gas chromatography (GC), compounds like 2,3-dibromopropionamide (B76969) (a related halogenated propionamide) are derivatized to enhance volatility and thermal stability . While specific derivatization mechanisms for this compound itself are not extensively detailed in the provided snippets, the general principles of derivatization apply. These often involve reacting a functional group to introduce a more detectable or stable moiety. For instance, silylation or acylation are common strategies research-solution.comlibretexts.org.

Chemical Probe Development: this compound serves as a functional group in the design of chemical probes, particularly for studying protein-ligand interactions researcher.liferesearchgate.netblogspot.comacs.orgmdpi.com. The mechanism here involves the covalent modification of a target biomolecule, often a protein, through nucleophilic attack on the electrophilic carbon of the this compound moiety. For example, in the identification of inhibitors for Protein Disulfide Isomerase (PDI), a compound containing the this compound functionality (S-CW3554) was found to selectively label PDI, suggesting a mechanism involving nucleophilic attack by a cysteine residue within the enzyme's active site researcher.liferesearchgate.netblogspot.com.

Enzymatic Derivatization: Enzymatic methods can also be employed. For instance, lipase-mediated transamidation reactions have been reported using activated this compound derivatives, indicating that enzymes can catalyze modifications involving this functional group nih.gov.

Role in Amide Bond Formation

While this compound itself is an amide, it can also participate in reactions related to amide bond formation or modification.

Substrate in Transamidation: Lipases can catalyze transamidation reactions using activated this compound donors. This involves the transfer of the propionamide (B166681) moiety to another molecule, effectively participating in the formation of new amide bonds or modifying existing ones nih.gov.

Enzymatic Amide Synthesis: In some biocatalytic processes, such as those employing lipases, this compound has been used as a substrate. For example, it can be used in lipase-catalyzed reactions to produce other amides with high to moderate enantiomeric excesses researchgate.net. This suggests that the this compound structure can serve as a chiral building block or a reactant in enzymatic amide synthesis pathways.

Compound List

Biological and Biomedical Research Applications of 2 Chloropropionamide Derivatives

Targeted Covalent Inhibition (TCI) Strategies

Targeted covalent inhibition is a drug discovery approach that involves the formation of a stable, covalent bond between a small molecule inhibitor and its protein target. google.com This strategy can lead to enhanced potency, prolonged duration of action, and improved selectivity compared to non-covalent inhibitors. nih.gov

2-Chloropropionamide as a Low-Reactivity Electrophile for Covalent Engagement

At the heart of TCI is the electrophilic "warhead" of the inhibitor that reacts with a nucleophilic amino acid residue on the target protein. google.com The this compound moiety has emerged as a valuable electrophile for this purpose due to its relatively low reactivity. nih.govacs.orgfigshare.com This characteristic is advantageous as highly reactive electrophiles can lead to off-target reactions and potential toxicity. google.com In contrast to more reactive groups like acrylamides and chloroacetamides, this compound provides a more controlled and selective covalent engagement with target proteins. google.comacs.org This tunability makes it a safer and more effective option for in vivo applications. nih.govresearchgate.net The stereochemistry of 2-chloropropionamides can also be adjusted, offering another layer of refinement for achieving highly selective target engagement. researchgate.netresearcher.life

Selective Labeling of Proteins

The controlled reactivity of this compound derivatives makes them suitable for the selective labeling of specific proteins within a complex cellular environment. acs.org While many derivatives from a synthesized library may not show broad protein labeling in cells, specific compounds have been identified that selectively target and label particular proteins. nih.govresearchgate.net This selectivity is crucial for developing chemical probes to study protein function and for identifying novel drug targets. blogspot.com For instance, the compound S-CW3554, which contains a this compound functional group, was found to selectively label protein disulfide isomerase (PDI). nih.govacs.org

Enzymatic Activity Modulation

The covalent modification of enzymes by this compound derivatives can lead to the modulation of their catalytic activity, a key strategy in therapeutic intervention.

Inhibition of Protein Disulfide Isomerase (PDI) by this compound Derivatives

Protein disulfide isomerase (PDI) is an enzyme that plays a critical role in the proper folding of proteins in the endoplasmic reticulum. researchgate.netmedchemexpress.com PDI has been identified as a potential therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. researchgate.net Certain this compound derivatives have been shown to be effective inhibitors of PDI. researchgate.netresearcher.life The compound S-CW3554, for example, not only selectively labels PDI but also inhibits its enzymatic activity. nih.govacs.org The electrophilic this compound group in S-CW3554 is less reactive than the electrophiles found in other known PDI probes, making it a promising candidate for further development into a metabolically stable in vivo probe. researchgate.net

Impact on Cancer Cell Lines

The inhibition of PDI by this compound derivatives has shown significant effects on cancer cells. PDI is often overexpressed in cancer cells, contributing to their survival and proliferation. thno.org A library of small molecules containing the this compound functionality was profiled against five different cancer cell lines. nih.govresearchgate.net Among the tested compounds, S-CW3554 displayed unique cytotoxicity in cells derived from multiple myeloma, a type of cancer known to be sensitive to PDI inhibition. nih.govacs.orgresearchgate.net

Table 1: Investigated Cancer Cell Lines and the Effect of S-CW3554

| Cell Line | Cancer Type | Observed Effect of S-CW3554 |

|---|---|---|

| Multiple Myeloma | Hematological Cancer | Unique Cytotoxicity |

| Other (unspecified) | Various | Varied |

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have been a subject of interest in medicinal chemistry due to their potential as antimicrobial agents. The incorporation of various substituents onto the this compound backbone has led to the development of compounds with notable antibacterial and antifungal efficacy.

Antibacterial Efficacy

Research into the antibacterial properties of this compound derivatives has shown that these compounds can exhibit significant activity against a range of pathogenic bacteria. The structural modifications play a crucial role in determining the potency and spectrum of their antibacterial action.

One area of investigation involves the synthesis of β-(4-phenyl-2-thiazolyl) mercapto-N-substituted propionamides from N-substituted β-chloropropionamides. These derivatives have been reported to possess moderate antibacterial activity when compared to standard drugs. tsijournals.com The synthesis involves the reaction of 4-phenyl-2-mercaptothiazole with various N-substituted β-chloropropionamides. tsijournals.com

In a separate study, a novel benzoxazole (B165842) derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, was synthesized and evaluated for its antimicrobial properties. nih.gov This compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating its potential as an antibacterial agent. nih.gov

The antibacterial efficacy of this benzoxazole derivative is summarized in the table below.

Table 1: Antibacterial Activity of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole

| Microorganism | Strain | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 16 |

| Staphylococcus aureus | Clinical Isolate | 32 |

| Enterococcus faecalis | ATCC 29212 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also been explored for their potential as antifungal agents. Similar to the antibacterial activity, the antifungal efficacy is highly dependent on the specific chemical structure of the derivative.

The aforementioned β-(4-phenyl-2-thiazolyl) mercapto-N-substituted propionamides, synthesized from N-substituted β-chloropropionamides, also exhibited moderate antifungal activities. tsijournals.com

The benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, was also tested against the fungal pathogen Candida albicans. The study revealed its effectiveness in inhibiting the growth of this fungus. nih.gov

The antifungal activity of this specific derivative against Candida albicans is presented in the table below.

Table 2: Antifungal Activity of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole

| Microorganism | Strain | MIC (μg/mL) |

|---|---|---|

| Candida albicans | ATCC 10231 | 32 |

These findings highlight the potential of this compound as a scaffold for the development of novel antimicrobial agents with a broad spectrum of activity. Further research in this area could lead to the discovery of more potent and selective antibacterial and antifungal compounds.

Environmental Fate and Degradation Pathways of 2 Chloropropionamide

Environmental Transformation Processes

Beyond direct microbial metabolism, 2-Chloropropionamide can undergo transformation through other environmental processes. sustainability-directory.com Advanced reduction processes (ARPs), for instance, can degrade organic contaminants through reactions with highly reactive species like hydrated electrons (eaq−). rsc.org

In aqueous-phase ARPs, hydrated electrons react with electron-deficient sites in organic molecules. rsc.org For haloalkanes like this compound, a primary reaction mechanism is the concerted dissociative cleavage of the carbon-halogen bond. rsc.org The reactivity of this compound with hydrated electrons has been studied, and a high rate constant has been determined, indicating its susceptibility to this degradation pathway. rsc.org Such processes are particularly relevant in engineered water treatment systems designed to remove persistent organic pollutants. rsc.org

Table 2: Reactivity of this compound in Advanced Reduction Processes

| Compound | Formula | Reaction | Rate Constant (k) |

| This compound | CH₃CH(Cl)CONH₂ | Reaction with hydrated electron (eaq−) | 7.58 × 10⁹ M⁻¹ s⁻¹ rsc.org |

Influence of Environmental Conditions on Degradation

Temperature: A decrease in growth temperature has been observed to increase the frequency of papillae formation when this compound (2CPA) is the selective substrate. Conversely, lower temperatures decrease the frequency of mutant selection on 2-monochloropropionate (2MCPA). nih.gov

pH: A low pH of 6.0 was found to inhibit the formation of papillae for both 2CPA and 2MCPA selection. However, the inhibitory effect of low pH on 2CPA-selected mutants could be overcome by simultaneously decreasing the growth temperature. nih.gov

These findings demonstrate that the activation of these specific metabolic pathways is tightly regulated by environmental cues, which would affect the rate of this compound's natural attenuation in different settings. nih.gov

Table 3: Effect of Environmental Conditions on Mutant Papillae Formation in P. putida

| Condition | Effect on 2CPA⁺ Papillae Frequency | Effect on 2MCPA⁺ Papillae Frequency |

| Decreasing Temperature | Increased nih.gov | Decreased nih.gov |

| Low pH (6.0) | Prevented (unless temperature is also lowered) nih.gov | Prevented nih.gov |

Analytical Methodologies for the Detection and Characterization of 2 Chloropropionamide

Chromatographic Techniques for Analysis

Chromatographic methods are essential for separating, identifying, and quantifying components within a complex mixture. For 2-Chloropropionamide, various chromatographic techniques offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for analyzing organic compounds. While direct HPLC-UV methods for this compound itself were not extensively detailed in the provided search results, related compounds and derivatives have been analyzed using this approach. For instance, the derivative N-(2,4-dichlorophenyl)-2-chloropropionamide has been quantified using HPLC with UV detection, typically employing a C18 column and a mobile phase consisting of hexane (B92381) and ethyl ether, with detection at 255 nm epa.gov. This demonstrates the applicability of HPLC-UV for analyzing compounds structurally related to this compound, suggesting its potential for direct analysis with appropriate method development.

Table 1: HPLC-UV Analysis of a this compound Derivative

| Technique | Analyte/Derivative | Column Type | Mobile Phase Composition (Eluent) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| HPLC-UV | N-(2,4-dichlorophenyl)-2-chloropropionamide | C18 (implied) | Hexane/Ethyl Ether | 255 | Not specified | epa.gov |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is primarily used for determining the molecular weight distribution and polydispersity of polymers wikipedia.orgchromatographytoday.com. While GPC does not directly analyze small molecules like this compound, it plays a crucial role in studies where this compound is utilized as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) rug.nldp.techscitechnol.com. In these contexts, GPC is employed to characterize the resulting polymers, providing data on their molecular weight (Mn, Mw) and polydispersity index (PDI), which are critical parameters for understanding polymer properties and the effectiveness of the polymerization process rug.nlscitechnol.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. GC-MS analysis has been utilized in studies where this compound was identified as a component within complex mixtures, such as plant extracts researchgate.netresearchgate.net. The technique separates compounds based on their volatility and interaction with the stationary phase, followed by mass spectrometry for detection and identification based on mass-to-charge ratios and fragmentation patterns researchgate.netnih.gov. GC-MS analysis of plant extracts has revealed a diverse array of organic functional groups, with this compound being one of the identified compounds, though its specific medicinal role in such contexts was noted as "Not known" researchgate.net. PubChem lists a NIST number (235874) for this compound in its GC-MS library, indicating its spectral data is cataloged nih.gov.

Table 2: GC-MS Identification of Compounds in Plant Extracts

| Technique | Identified Compound | Retention Time (min) | Key m/z Values | Notes/Medicinal Role | Reference |

| GC-MS | Hexane, 3,3-dimethyl- | Not specified | Not specified | Not known | researchgate.net |

| GC-MS | This compound | Not specified | Not specified | Not known | researchgate.net |

| GC-MS | Catechol | Not specified | Not specified | Catechol-O-methyltransferase inhibitor | researchgate.net |

| GC-MS | N-Benzyl-2-phenethylamine | Not specified | Not specified | Antidote, antitumor, etc. | researchgate.net |

| GC-MS | 4-Acetoxy-3-methoxystyrene | Not specified | Not specified | Not known | researchgate.net |

| GC-MS | 3-Pentanone | Not specified | Not specified | Not known | researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures, often used for trace-level detection scielo.brnih.gov. While UPLC-MS/MS is a powerful tool for analyzing various classes of compounds, including pesticides, antibiotics, and phytochemicals scielo.brnih.govf1000research.com, the provided search results did not detail specific applications or findings for the direct analysis of this compound using this technique. Its high sensitivity, however, suggests potential utility for detecting this compound in challenging matrices if method development is undertaken.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic environment of a compound.

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by analyzing the magnetic properties of hydrogen nuclei. 1H-NMR data for this compound has been cataloged, with references to spectra obtained using instruments such as the Varian A-60 nih.gov. Although detailed chemical shifts and integration values were not fully provided in the snippets, the availability of spectral data indicates its utility for confirming the presence and structure of this compound nih.govchemicalbook.com. Such spectral data is crucial for verifying the identity and purity of synthesized samples or for identifying the compound in complex mixtures.

Table 3: 1H-NMR Spectroscopic Data for this compound

| Technique | Analyte | Solvent | Instrument/Field Strength | Key Spectral Features Mentioned | Reference |

| 1H-NMR | This compound | Not specified | Varian A-60 | Spectrum available, Hz, ppm, Int. | nih.gov |

| 1H-NMR | This compound | Not specified | Not specified | Spectrum available | chemicalbook.com |

Compound List:

this compound

Fourier-Transform Infrared (FTIR) Spectroscopy

Derivatization Strategies for Enhanced Detection

Derivatization is a crucial sample preparation technique used to improve the analytical detectability and chromatographic behavior of compounds, particularly for GC-MS analysis osti.govjfda-online.com. This process involves chemically modifying the analyte to enhance properties such as volatility, thermal stability, and ionization efficiency, or to introduce specific functional groups for selective detection jfda-online.com.

Common derivatization methods include silylation, acylation, and alkylation osti.govjfda-online.com. For compounds with polar functional groups or limited volatility, derivatization can significantly improve their compatibility with GC-MS systems, ensuring better separation and more sensitive detection jfda-online.com.

The analysis of acrylamide (B121943), a significant compound of interest in food safety, frequently employs derivatization strategies to enhance its detection via GC-MS fiocruz.brchem-agilent.comnih.gov. A widely adopted method involves the bromination of acrylamide to form 2,3-dibromopropionamide (B76969). This derivative exhibits improved volatility and stability, and it mitigates issues such as polymerization that can affect the direct analysis of acrylamide .

Table 2: Acrylamide Derivatization for GC-MS Analysis

| Analyte | Derivatization Reagent | Derivative Formed | Purpose of Derivatization | Analytical Technique | Limit of Detection (Approx.) |

| Acrylamide | Bromine (Br₂) | 2,3-Dibromopropionamide | Enhanced volatility, stability; reduced polymerization | GC-MS | 1–10 µg/kg |

Note: This table illustrates a common derivatization strategy for a structurally related compound, highlighting principles applicable to the analysis of similar molecules like this compound.

While this compound is not typically used as a reagent or standard in the direct analysis of acrylamide, understanding its analytical characteristics and potential derivatization pathways is relevant in contexts where both compounds may be present or of analytical interest, such as in food matrices researchgate.net. The analytical challenges and methodologies employed for acrylamide can inform strategies for the analysis of similar chlorinated amides.

Compound Name Table:

this compound

Acrylamide

2,3-Dibromopropionamide

Methacrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.